4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexa-2,4-dien-1-one core, substituted with ethyl, hydroxy, and methylanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylaniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to various alcohols or amines .
Scientific Research Applications
4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-3-hydroxy-6-[5-methyl-4-(1-methyl-2-benzimidazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone .
- 3-(N-Ethyl-3-methylanilino)propanesulfonic acid .
Uniqueness
4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and methylanilino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
586356-64-1 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-ethyl-6-[C-methyl-N-(3-methylphenyl)carbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H19NO2/c1-4-13-9-15(17(20)10-16(13)19)12(3)18-14-7-5-6-11(2)8-14/h5-10,19-20H,4H2,1-3H3 |
InChI Key |
KUTDLBJETBMFCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=NC2=CC=CC(=C2)C)C |
Origin of Product |
United States |
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